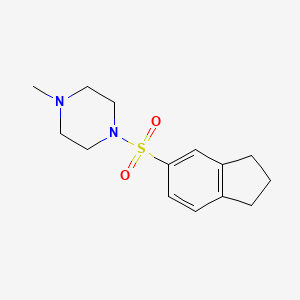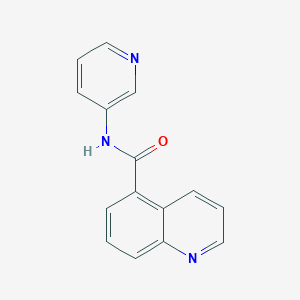![molecular formula C22H27N3O2 B7540091 [4-(1-Benzyl-2,5-dimethylpyrrole-3-carbonyl)piperazin-1-yl]-cyclopropylmethanone](/img/structure/B7540091.png)
[4-(1-Benzyl-2,5-dimethylpyrrole-3-carbonyl)piperazin-1-yl]-cyclopropylmethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(1-Benzyl-2,5-dimethylpyrrole-3-carbonyl)piperazin-1-yl]-cyclopropylmethanone is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is of interest to researchers due to its unique chemical structure and potential applications in various fields of study.
Mechanism of Action
The mechanism of action of [4-(1-Benzyl-2,5-dimethylpyrrole-3-carbonyl)piperazin-1-yl]-cyclopropylmethanone is not fully understood, but it is believed to act as a modulator of various neurotransmitter systems in the brain. It has been shown to have an affinity for several different receptor types, including dopamine, serotonin, and norepinephrine receptors.
Biochemical and Physiological Effects:
[4-(1-Benzyl-2,5-dimethylpyrrole-3-carbonyl)piperazin-1-yl]-cyclopropylmethanone has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of certain neurotransmitters in the brain, including dopamine and serotonin, which are involved in the regulation of mood, motivation, and reward. It has also been shown to have antioxidant and anti-inflammatory properties.
Advantages and Limitations for Lab Experiments
One of the main advantages of using [4-(1-Benzyl-2,5-dimethylpyrrole-3-carbonyl)piperazin-1-yl]-cyclopropylmethanone in lab experiments is its unique chemical structure, which allows for a wide range of potential applications. However, one of the main limitations is the complex synthesis process, which can make it difficult and expensive to produce in large quantities.
Future Directions
There are several potential future directions for research on [4-(1-Benzyl-2,5-dimethylpyrrole-3-carbonyl)piperazin-1-yl]-cyclopropylmethanone. One area of interest is in the development of new drugs for the treatment of various neurological and psychiatric disorders, including depression, anxiety, and addiction. Other potential applications include the development of new imaging agents for use in medical imaging and the study of various biochemical pathways in the brain.
In conclusion, [4-(1-Benzyl-2,5-dimethylpyrrole-3-carbonyl)piperazin-1-yl]-cyclopropylmethanone is a chemical compound with a unique chemical structure and potential applications in various fields of scientific research. While its mechanism of action is not fully understood, it has been shown to have a variety of biochemical and physiological effects and has potential applications in the development of new drugs and imaging agents. Further research is needed to fully understand the potential of this compound and its future directions.
Synthesis Methods
The synthesis of [4-(1-Benzyl-2,5-dimethylpyrrole-3-carbonyl)piperazin-1-yl]-cyclopropylmethanone is a complex process that involves several steps. The starting materials for the synthesis include piperazine, cyclopropylmethanone, and benzyl-2,5-dimethylpyrrole-3-carboxylate. These compounds are then subjected to a series of chemical reactions, including condensation, reduction, and cyclization, to form the final product.
Scientific Research Applications
[4-(1-Benzyl-2,5-dimethylpyrrole-3-carbonyl)piperazin-1-yl]-cyclopropylmethanone has been used in a variety of scientific research applications. One of the main areas of interest is in the field of medicinal chemistry, where it has been studied for its potential use in the development of new drugs. Other areas of research include biochemistry, pharmacology, and neuroscience.
properties
IUPAC Name |
[4-(1-benzyl-2,5-dimethylpyrrole-3-carbonyl)piperazin-1-yl]-cyclopropylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O2/c1-16-14-20(17(2)25(16)15-18-6-4-3-5-7-18)22(27)24-12-10-23(11-13-24)21(26)19-8-9-19/h3-7,14,19H,8-13,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQYUCKOBXNHCAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1CC2=CC=CC=C2)C)C(=O)N3CCN(CC3)C(=O)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(1-Benzyl-2,5-dimethylpyrrole-3-carbonyl)piperazin-1-yl]-cyclopropylmethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-3,3-dimethylbutan-1-one](/img/structure/B7540016.png)

![3-(4-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B7540023.png)
![4-Methyl-6-[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B7540033.png)

![2-[(2,5-dimethoxyphenyl)sulfonyl-methylamino]-N,N-dimethylacetamide](/img/structure/B7540036.png)

![(2,4-Dichlorophenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone](/img/structure/B7540052.png)
![N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]benzenesulfonamide](/img/structure/B7540059.png)




